(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-29-2, 180196-56-9 | |

| Record name | rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of complex molecular architectures with specific biological activities. The presence of both an amine and an ester functional group allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, supported by established analytical methodologies. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes information from analogous structures and spectroscopic principles to offer a robust framework for its characterization.

Molecular Structure and Identification

The molecular structure of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is characterized by a cyclopentane ring with a methyl ester group at the 1-position and an amino group at the 3-position, both in a cis configuration relative to each other. The hydrochloride salt form enhances its stability and crystallinity.

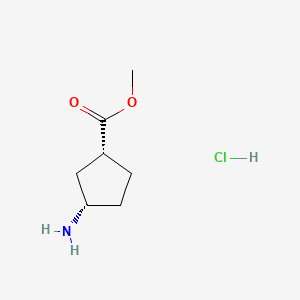

Caption: 2D representation of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 180196-56-9 | [1] |

| Molecular Formula | C7H14ClNO2 | [2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Canonical SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl | [2] |

| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Physical State | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |

| Melting Point | Expected to be >150 °C (with decomposition) | Amine hydrochlorides generally have higher melting points than their free base counterparts due to strong ionic interactions. Decomposition upon melting is common for such salts. |

| Boiling Point | Not applicable (decomposes) | As an ionic salt, it is expected to decompose at high temperatures before boiling. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt and the presence of polar functional groups (amine and ester) suggest good solubility in polar solvents. Small aliphatic amines are generally soluble in many solvents.[3] |

Safety and Handling

Based on GHS classifications, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is considered hazardous.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Experimental Protocols for Characterization

The following section outlines standard, self-validating protocols for the experimental determination of the key physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For amine hydrochlorides, this transition may be accompanied by decomposition.

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range represents the melting point. Note any signs of decomposition (e.g., color change, gas evolution).

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as chemical shifts can be solvent-dependent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Analysis:

-

¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule. The protons adjacent to the amine and ester groups are expected to be shifted downfield.

-

¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments. The carbonyl carbon of the ester and the carbon attached to the nitrogen will have characteristic downfield shifts.

-

Predicted Spectral Features:

-

¹H NMR:

-

A singlet around 3.7 ppm for the methyl ester protons.

-

Multiplets for the cyclopentane ring protons between 1.5 and 3.5 ppm. The protons on the carbons bearing the amine and ester groups will be the most deshielded.

-

A broad signal for the ammonium protons (NH₃⁺), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester around 170-175 ppm.

-

A signal for the methoxy carbon around 50-55 ppm.

-

Signals for the cyclopentane ring carbons in the range of 20-50 ppm. The carbons attached to the nitrogen and the ester group will be further downfield.[4]

-

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Methodology: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the compound with ~200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.

-

Spectral Analysis: Identify characteristic absorption bands for the functional groups.

Predicted Spectral Features:

-

N-H Stretching: A broad band in the region of 3000-2400 cm⁻¹ is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[5][6]

-

C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester.

-

C-O Stretching: A band in the region of 1300-1000 cm⁻¹ for the C-O stretching of the ester.

-

C-H Stretching: Bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring and the methyl group.

Caption: General workflow for spectroscopic characterization.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Methodology: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).

-

Data Acquisition: Infuse the sample solution into an ESI mass spectrometer.

-

Spectral Analysis:

-

Molecular Ion: Look for the molecular ion peak corresponding to the free base ([M-Cl]⁺) at m/z 144.11.

-

Fragmentation: Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines.[7]

-

Applications in Drug Development

Cyclic amino acids and their esters, such as (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, are important synthons in medicinal chemistry. The constrained cyclopentane ring can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity for a biological target. The carboxylic acid moiety is a common feature in many drugs, and its esterification can be a strategy to improve pharmacokinetic properties, such as membrane permeability, by masking the polar carboxylic acid group.[8] Aminocyclopentane carboxylic acids have been investigated as building blocks for ligands of metabotropic glutamate receptors, which are targets for a variety of central nervous system disorders.[9]

Conclusion

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is a chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical properties, drawing upon established chemical principles and data from related compounds. The outlined experimental protocols offer a robust framework for researchers to characterize this compound and utilize it effectively in their drug discovery and development endeavors. While a lack of publicly available experimental data necessitates a predictive approach for some properties, the information presented here serves as a valuable resource for scientists working with this and similar molecules.

References

- 1. This compound | 180196-56-9 [chemicalbook.com]

- 2. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates [authors.library.caltech.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

Molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

An In-depth Technical Guide to the Molecular Weight of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. It details the theoretical calculation based on its elemental composition and describes the experimental verification using high-resolution mass spectrometry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals who work with this compound, offering both foundational knowledge and actionable protocols. The guide emphasizes the importance of accurate mass determination in ensuring compound identity and purity, which are critical aspects of chemical research and pharmaceutical development.

Introduction: The Significance of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of novel therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.

Accurate determination of the molecular weight of this compound is a fundamental prerequisite for its use in any scientific context. It serves as a primary identifier and a critical parameter for quality control, ensuring the integrity of experimental results and the safety of downstream applications. This guide will walk through the essential aspects of determining and verifying the molecular weight of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [PubChem][1] |

| Molecular Weight | 179.64 g/mol | [PubChem][1] |

| CAS Number | 222530-29-2 | [PubChem][1] |

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [PubChem][1] |

| Parent Compound | (1R,3S)-methyl 3-aminocyclopentanecarboxylate | [PubChem][1] |

| Component Compounds | (1R,3S)-methyl 3-aminocyclopentanecarboxylate and Hydrochloric Acid | [PubChem][1] |

Chemical Structure and Stereochemistry

The defined stereochemistry of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is crucial to its function in asymmetric synthesis and its interaction with biological targets. The "(1R,3S)" designation specifies the absolute configuration at the two chiral centers on the cyclopentane ring.

Caption: 2D structure of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is C₇H₁₄ClNO₂.[1]

The calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 84.077 + 14.112 + 35.453 + 14.007 + 31.998 = 179.647 u

This value is typically rounded to two decimal places, giving 179.64 g/mol .

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, making it the method of choice.

Principle of ESI-MS

In ESI-MS, the analyte in solution is passed through a highly charged capillary, creating a fine spray of charged droplets.[2][3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, the analysis is typically performed in positive ion mode. The molecule will be detected as the protonated free base, [M+H]⁺, where 'M' is the neutral form of the molecule (C₇H₁₃NO₂). The hydrochloride salt dissociates in solution, and the chloride ion is generally not observed in positive mode ESI.

The expected monoisotopic mass of the free base is:

-

C₇H₁₃NO₂: (7 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 143.0946 u

The observed ion will be the protonated molecule, [C₇H₁₃NO₂ + H]⁺, with an expected m/z of:

-

[M+H]⁺: 143.0946 + 1.007825 = 144.1024 u

Caption: Experimental workflow for ESI-MS analysis.

Detailed Experimental Protocol

This protocol provides a general guideline for the determination of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl using ESI-MS.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Materials:

-

Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl sample.

-

LC-MS grade methanol.

-

LC-MS grade water.

-

LC-MS grade formic acid (optional, to aid protonation).

-

2 mL autosampler vials with pre-slit septa.

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent mixture to achieve a final concentration of 10 µg/mL. If needed, add 0.1% formic acid to the final solution to enhance protonation.

-

Sample Submission: Transfer the working solution to a 2 mL autosampler vial.

-

Instrument Setup:

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or use a standard tuning procedure.

-

Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 50-500).

-

Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

-

Data Analysis:

-

Process the acquired data to generate a mass spectrum.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Determine the experimental m/z value of this peak.

-

Compare the experimental m/z to the theoretical m/z (144.1024). The mass error should be within the instrument's specification (e.g., < 5 ppm).

-

Interpretation of Results and Trustworthiness

A successful analysis will yield a high-resolution mass spectrum with a prominent peak at an m/z value very close to 144.1024. The high mass accuracy allows for the confident determination of the elemental formula of the detected ion, which serves as a self-validating system for the compound's identity. For example, an observed m/z of 144.1022 would have a mass error of approximately 1.4 ppm, providing strong evidence for the elemental composition C₈H₁₄N⁺O₂.

The presence of other adducts, such as the sodium adduct [M+Na]⁺ (m/z 166.0844), can also be observed and further corroborates the molecular weight of the parent molecule. The absence of significant unexpected peaks indicates the purity of the sample.

Conclusion: Authoritative Grounding in Drug Development

The precise molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, confirmed through both theoretical calculation and experimental verification, is a cornerstone of its application in research and development. In the pharmaceutical industry, this data is fundamental for:

-

Compound Registration: Establishing a unique identity for a new chemical entity.

-

Quality Control: Ensuring batch-to-batch consistency and purity.

-

Reaction Monitoring: Tracking the progress of chemical syntheses.

-

Regulatory Submissions: Providing essential characterization data to agencies like the FDA and EMA.

By adhering to rigorous analytical practices, such as those outlined in this guide, scientists can ensure the integrity of their work and contribute to the development of safe and effective new medicines.

References

The Indispensable Role of Chirality in the Design and Efficacy of Carbocyclic Nucleoside Analogs

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Carbocyclic nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. Their defining structural feature—the replacement of the furanose ring oxygen with a methylene group—confers significant metabolic stability. However, it is the precise three-dimensional arrangement of atoms, or stereochemistry, that dictates their biological destiny. This guide delves into the critical importance of chirality in this potent class of molecules. We will explore how enantioselectivity governs every aspect of their journey, from enzymatic activation to target engagement, and ultimately, to their therapeutic efficacy and safety profile. Through an examination of key mechanistic principles, synthetic strategies, and landmark clinical examples, this document provides a comprehensive framework for understanding and harnessing chirality in the rational design of next-generation carbocyclic nucleoside analogs.

Introduction: Beyond the Stable Scaffold

Carbocyclic nucleoside analogs are synthetic mimics of natural nucleosides where the oxygen atom in the ribose or deoxyribose sugar ring is substituted with a carbon atom.[1] This seemingly subtle modification has profound consequences, most notably a significant increase in chemical and metabolic stability.[1] The C-N glycosidic bond in natural nucleosides is susceptible to enzymatic cleavage by phosphorylases and hydrolases; in contrast, the C-C bond in carbocyclic analogs is inert to these enzymes, leading to enhanced bioavailability and a longer biological half-life.[1][2][3]

While this stability is a foundational advantage, the true determinant of a carbocyclic nucleoside's therapeutic potential lies in its chirality. Chirality, or "handedness," is a fundamental property of molecules that are non-superimposable on their mirror images, known as enantiomers.[4][5] Biological systems—composed of chiral building blocks like L-amino acids and D-sugars—are inherently chiral environments.[6] Consequently, enzymes, receptors, and other biological targets exhibit a high degree of stereospecificity, meaning they interact differently with each enantiomer of a chiral drug.[5][7] This principle is paramount in the pharmacology of carbocyclic nucleoside analogs, where one enantiomer often possesses the desired therapeutic activity while the other may be inactive or, in some cases, contribute to toxicity.[4][8]

The Decisive Impact of Stereochemistry on Biological Activity

The biological activity of carbocyclic nucleoside analogs is exquisitely sensitive to their stereochemistry. The spatial orientation of the hydroxyl groups and the nucleobase on the carbocyclic ring dictates the molecule's ability to be recognized and processed by cellular and viral enzymes. A classic and compelling example is Carbovir, a potent inhibitor of the Human Immunodeficiency Virus (HIV). Initially synthesized as a racemic mixture (an equal mix of both enantiomers), subsequent studies revealed that only the (-)-enantiomer was responsible for the anti-HIV activity.[1] This discovery led to the development of Abacavir, the single (-)-enantiomer of Carbovir, which is now a widely used antiretroviral drug.

This enantioselectivity is a recurring theme. The anti-Hepatitis B virus (HBV) agent Entecavir, a guanosine analog, also demonstrates that its potent and selective inhibitory activity resides in a single, specific stereoisomer.[1][2] In contrast to many L-nucleoside analogs like Lamivudine, where the "unnatural" L-configuration is active, carbocyclic nucleoside analogs typically favor the enantiomer with a configuration corresponding to natural D-nucleosides.[8]

The profound influence of chirality on biological activity is summarized in the table below, highlighting key examples.

| Carbocyclic Nucleoside Analog | Target Virus/Disease | Active Enantiomer | Key Finding | Reference(s) |

| Abacavir (Carbovir) | HIV | (-)-enantiomer | The (-) enantiomer is the biologically active form for the inhibition of HIV; the (+)-enantiomer is inactive. | [1][9] |

| Entecavir | Hepatitis B Virus (HBV) | Specific D-configuration analog | A potent and selective inhibitor of HBV polymerase. Its stereochemistry is crucial for its activity. | [1][2] |

| Aristeromycin | General Antiviral/Antitumor | Naturally occurring (-)-enantiomer | A naturally occurring carbocyclic adenosine analog with significant biological activity. | [1][10] |

| Neplanocin A | General Antiviral/Antitumor | Naturally occurring enantiomer | A cyclopentene analog of aristeromycin, it is a potent inhibitor of S-adenosylhomocysteine hydrolase. | [1][2] |

Mechanism of Action: A Pathway of Chiral Recognition

The therapeutic effect of carbocyclic nucleoside analogs is not inherent to the molecules themselves. They are prodrugs that must undergo a series of enzymatic transformations to become pharmacologically active. This activation pathway is a gauntlet of chiral recognition, where enzymes at each step selectively process the correct stereoisomer.

The typical mechanism involves a three-step phosphorylation cascade, converting the nucleoside analog into its active triphosphate form.

-

Initial Phosphorylation: A cellular or viral nucleoside kinase catalyzes the addition of the first phosphate group, forming the monophosphate. This is often the rate-limiting and most enantioselective step.[8][11]

-

Second Phosphorylation: A nucleoside monophosphate kinase adds the second phosphate group.

-

Final Phosphorylation: A nucleoside diphosphate kinase completes the process, yielding the active triphosphate analog.

The resulting triphosphate analog then competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by a viral polymerase (e.g., reverse transcriptase in HIV).[8] Because these analogs typically lack a 3'-hydroxyl group, their incorporation leads to chain termination, halting viral replication.

The diagram below illustrates this stereoselective activation and inhibition pathway.

Figure 1: Stereoselective activation and mechanism of action for a chiral carbocyclic nucleoside analog.

The Synthetic Imperative: Achieving Enantiopurity

The profound biological importance of a single enantiomer makes the asymmetric synthesis of carbocyclic nucleosides a critical area of research.[12][13] Synthesizing a racemic mixture and then separating the enantiomers (a process called resolution) can be inefficient and costly. Therefore, the development of stereoselective synthetic routes that produce only the desired enantiomer is highly desirable.

Several strategies have been successfully employed:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as carbohydrates or amino acids, to build the chiral carbocyclic core.[10]

-

Asymmetric Catalysis: Employing chiral catalysts to guide a reaction towards the formation of one enantiomer over the other.[13]

-

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

A key modern technique in the synthesis of the five-membered carbocyclic rings is the Ring-Closing Metathesis (RCM) reaction, which has become a powerful tool for constructing the necessary carbasugar precursors on a preparative scale.[12][14]

General Experimental Protocol: Asymmetric Ring-Closing Metathesis

The following provides a conceptual outline for a key step in the asymmetric synthesis of a chiral cyclopentenyl core, a common precursor for many carbocyclic nucleosides.

-

Starting Material: A prochiral diene is prepared through standard organic chemistry techniques.

-

Catalyst Preparation: A solution of a chiral Grubbs-type catalyst (e.g., a Hoveyda-Grubbs catalyst with a chiral ligand) is prepared in an inert solvent like dichloromethane under an argon atmosphere.

-

Metathesis Reaction: The diene substrate is dissolved in the inert solvent and added to the catalyst solution. The reaction is typically stirred at room temperature for several hours to overnight.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the enantiomerically enriched cyclopentene derivative.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

The workflow for producing an enantiopure carbocyclic nucleoside is depicted below.

Figure 2: General workflow for the asymmetric synthesis of a carbocyclic nucleoside analog.

Conclusion and Future Perspectives

Chirality is not a mere structural footnote in the study of carbocyclic nucleoside analogs; it is the central narrative that defines their therapeutic utility. The stereospecific demands of biological targets mean that the synthesis and evaluation of enantiomerically pure compounds are absolute requirements for modern drug development. The success stories of Abacavir and Entecavir serve as powerful testaments to the principle that isolating the correct enantiomer can transform a promising compound into a life-saving medicine.

Looking forward, the field will continue to benefit from advances in asymmetric synthesis, enabling more efficient and scalable production of chiral drug candidates. Furthermore, a deeper understanding of the structural biology of viral and cellular enzymes will allow for more rational, structure-based design of new carbocyclic nucleosides with optimized stereochemistry for enhanced potency and reduced off-target effects. As the threat of viral diseases continues to evolve, the principles of stereochemistry will remain an indispensable guide in the quest for novel, effective, and safe carbocyclic nucleoside therapies.

References

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. The enantioselectivity of enzymes involved in current antiviral therapy using nucleoside analogues: a new strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chiral Cyclopentane Building Blocks in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The cyclopentane ring, a motif ubiquitous in nature, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. When chirality is introduced, the number of possible spatial arrangements multiplies, offering chemists a powerful tool to fine-tune a molecule's pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive overview of the strategic use of chiral cyclopentane building blocks in drug discovery, from fundamental principles of conformational analysis and stereoselective synthesis to their application in blockbuster pharmaceuticals. We will explore the causality behind synthetic choices and present field-proven insights for researchers, scientists, and drug development professionals.

The Cyclopentane Scaffold: More Than Just a Ring

While often overshadowed by its six-membered cyclohexane counterpart, the cyclopentane ring possesses a unique set of properties that make it highly valuable in drug design. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is conformationally mobile, rapidly interconverting between two primary non-planar forms: the Envelope (C_s symmetry) and the Half-Chair (C_2 symmetry).[2][3]

This pseudo-rotation occurs with a very low energy barrier, meaning the ring can readily adapt its shape to fit the contours of a protein's binding pocket.[4] This conformational adaptability can be crucial for maximizing ligand-receptor interactions and improving binding affinity. The introduction of stereocenters on the ring restricts this flexibility, locking the scaffold into preferred conformations that can be designed to present pharmacophoric groups in a highly specific and pre-organized manner.

Cyclopentane as a Bioisostere

In modern drug design, "escaping from flatland" by replacing planar aromatic rings with saturated, three-dimensional scaffolds is a key strategy to improve physicochemical properties.[5] Chiral cyclopentane and its bicyclic analogues, such as bicyclo[1.1.1]pentane (BCP), have proven to be effective nonclassical bioisosteres for para-substituted phenyl rings.[5][6] This substitution can lead to significant improvements in:

-

Aqueous Solubility: By reducing the molecule's planarity and lipophilicity.[5][7]

-

Metabolic Stability: Saturated rings are often less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]

-

Pharmacokinetic Profile: Enhanced solubility and stability can translate to better oral absorption and bioavailability.[5]

A notable example is the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP motif, which resulted in an equipotent compound with a 4-fold increase in oral absorption in mouse models.[5]

Caption: Rapid interconversion between Envelope and Half-Chair conformations.

Architectures of Chirality: Stereoselective Synthetic Strategies

The true power of the cyclopentane scaffold is unlocked through the precise control of its stereochemistry. The development of robust stereoselective synthetic methods has been a critical enabler for its widespread use. The choice of strategy depends on factors like the desired stereoisomer, scalability, and the availability of starting materials.

Key Synthetic Approaches

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially transforms one enantiomer, allowing the separation of the unreacted, enantiomerically enriched substrate.[8] | Can achieve high enantiomeric excess (>99% ee).[9] Useful when both enantiomers are not required. | Maximum theoretical yield is 50%. Requires careful optimization of reaction conditions. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., sugars, amino acids) as starting materials. The inherent chirality is transferred to the target cyclopentane structure.[10] | Provides access to enantiomerically pure products. Well-established routes for certain targets. | Limited to the stereoisomers accessible from the starting material. Can involve lengthy synthetic sequences. |

| Asymmetric Catalysis | A prochiral substrate is converted into a chiral product using a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complexes, organocatalysts). | Highly efficient and atom-economical. Can be tuned to produce either enantiomer by changing the catalyst's chirality. | Catalyst development can be complex and expensive. Substrate scope may be limited. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step.[8] | Reliable and predictable stereochemical outcomes. A wide variety of auxiliaries are available. | Requires additional steps for attachment and removal, reducing overall efficiency. |

Causality in Method Selection

For the synthesis of prostaglandins, early routes relied heavily on resolution or chiral pool approaches to obtain key intermediates like the Corey lactone.[11][12] This was logical given the available technologies at the time. However, for the discovery of novel drug candidates, asymmetric catalysis is often preferred. It allows for the rapid generation of diverse libraries of chiral cyclopentanes for structure-activity relationship (SAR) studies, as chemists can readily access different stereoisomers by simply selecting the appropriate catalyst enantiomer.

Caption: Workflow for accessing chiral cyclopentane building blocks.

Case Studies: Chiral Cyclopentanes in FDA-Approved Drugs

The utility of chiral cyclopentane building blocks is best illustrated by their presence in numerous successful drugs across various therapeutic areas.[13]

Carbocyclic Nucleosides: Antiviral Agents

In many antiviral drugs, a chiral cyclopentane or cyclopentene ring serves as a bioisosteric replacement for the ribose sugar of natural nucleosides.[14][15][16] This substitution prevents cleavage by phosphorylase enzymes, enhancing the drug's metabolic stability and bioavailability.

-

Abacavir (Ziagen®): A reverse-transcriptase inhibitor for HIV, Abacavir features a chiral cyclopentene ring.[1] The specific stereochemistry of the hydroxymethyl and amino groups is essential for its phosphorylation by cellular kinases to the active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA.

-

Entecavir (Baraclude®): Used to treat Hepatitis B, Entecavir has a methylene-substituted cyclopentane core. Its rigid structure mimics the conformation of the natural deoxyguanosine substrate, allowing it to potently inhibit the viral polymerase.

Prostaglandins: Ocular and Cardiovascular Health

Prostaglandins are a class of lipid compounds with a core cyclopentane structure that mediate a wide range of physiological effects. Their synthesis is a landmark in organic chemistry, with the stereocontrolled construction of the cyclopentane core being the central challenge.[9][11][12]

-

Latanoprost (Xalatan®): A prostaglandin F2α analogue, Latanoprost is a first-line treatment for glaucoma. It contains a highly functionalized cyclopentane ring with four stereocenters. The precise stereochemistry of the hydroxyl groups and the two side chains is critical for its selective binding and agonistic activity at the prostaglandin F receptor, which leads to a reduction in intraocular pressure.

Other Notable Examples

| Drug | Therapeutic Class | Role of Chiral Cyclopentane |

| Ticagrelor (Brilinta®) | P2Y12 Platelet Inhibitor | A tetra-substituted cyclopentane sidechain is crucial for binding to the receptor and preventing platelet aggregation. |

| Palbociclib (Ibrance®) | CDK4/6 Inhibitor (Oncology) | Contains a substituted cyclopentyl group that orients other parts of the molecule for optimal interaction within the kinase active site. |

| Ramipril (Altace®) | ACE Inhibitor (Hypertension) | Incorporates a fused cyclopentane ring in its bicyclic structure, which contributes to the rigid conformation required for potent inhibition of the angiotensin-converting enzyme.[17] |

Experimental Protocol: Asymmetric Synthesis of a Functionalized Cyclopentenone

To demonstrate a field-proven methodology, the following protocol outlines an organocatalyzed asymmetric Michael addition-cyclization, a powerful route for creating chiral cyclopentane scaffolds. This self-validating system provides a clear path to a versatile building block.

Objective: To synthesize a chiral 4-hydroxycyclopentenone intermediate, a precursor for prostaglandins and other bioactive molecules.[8]

Reaction: Asymmetric Michael addition of a nitromethane to a cyclopentenone followed by a Nef reaction and intramolecular aldol condensation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, argon-purged flask, add cyclopent-2-enone (1.0 eq), dry toluene (0.2 M), and a chiral organocatalyst such as a diarylprolinol silyl ether (0.1 eq).

-

Cooling: Cool the mixture to 0 °C in an ice bath. This temperature control is critical for maximizing enantioselectivity by favoring the transition state leading to the desired product.

-

Reagent Addition: Add nitromethane (1.5 eq) dropwise over 10 minutes. A slow addition rate prevents undesirable side reactions and helps maintain a low reaction temperature.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Subsequent Steps: The resulting nitrocyclopentane can then be converted to the target 4-hydroxycyclopentenone through established procedures like a modified Nef reaction followed by an intramolecular aldol condensation.

Expected Outcome: The desired Michael adduct is typically obtained in good yield (75-90%) and high enantioselectivity (90-99% ee), validating the protocol's effectiveness.

Future Perspectives

The application of chiral cyclopentane building blocks continues to expand. Emerging areas of interest include:

-

Novel Scaffolds: The development of new synthetic methods is enabling access to previously intractable, highly substituted, and spirocyclic cyclopentane systems.[18]

-

Photoredox Catalysis: Light-mediated reactions are providing new, mild, and efficient ways to construct and functionalize cyclopentane rings with high stereocontrol.

-

Fragment-Based Drug Discovery (FBDD): Small, chiral cyclopentane fragments are being used as starting points to build more complex and potent drug candidates, leveraging their favorable 3D geometries and physicochemical properties.

Conclusion

Chiral cyclopentane building blocks are indispensable tools in the modern drug discovery arsenal. Their unique conformational properties, coupled with their ability to act as effective bioisosteres, provide medicinal chemists with a versatile and powerful scaffold for optimizing drug candidates. The continued innovation in stereoselective synthesis ensures that the full potential of these architectures will be harnessed to develop the next generation of safer and more effective medicines. The strategic incorporation of these motifs is not merely a synthetic convenience but a fundamental approach to rationally designing molecular architecture for precise biological function.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclopentane - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ramipril - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Cyclopentane Scaffolds

In the landscape of modern medicinal chemistry, the cyclopentane ring serves as a versatile and privileged scaffold.[1][2] Its non-planar, flexible conformations allow for the precise spatial arrangement of substituents, making it an ideal core for molecules designed to interact with complex biological targets like enzymes and receptors.[2][3] When this scaffold incorporates specific stereochemistry, as in (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, it becomes a high-value chiral building block. The defined orientation of the amine and methyl ester groups in this particular stereoisomer is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[4] This guide provides a comprehensive technical overview of this compound, including its nomenclature, physicochemical properties, stereochemical considerations, and its pivotal role in the synthesis of complex drug molecules, particularly antiviral agents.

Section 1: Nomenclature, Synonyms, and Identifier Clarification

A thorough understanding of the nomenclature and various identifiers for this compound is essential for researchers navigating chemical databases and sourcing materials. The presence of two chiral centers and its common supply as a hydrochloride salt contribute to a variety of synonyms.

Systematic and Common Names

The formal IUPAC name for the parent compound's hydrochloride salt is methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride .[5] However, it is frequently referred to by several other names in literature and commercial listings.

The term "cis" is often used to describe the relative stereochemistry of the substituents on the cyclopentane ring, where the amino and methyl carboxylate groups are on the same face of the ring. This leads to synonyms such as:

-

Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride[5]

-

cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride[5]

CAS Number Clarification

There is notable ambiguity in the assignment of CAS numbers for this compound, which requires careful consideration. The two most frequently encountered CAS numbers are:

-

180196-56-9 : This number is consistently used by multiple suppliers to refer specifically to the (1R,3S) stereoisomer of methyl 3-aminocyclopentanecarboxylate hydrochloride.[4][6][7]

-

222530-29-2 : This number is often listed alongside 180196-56-9 for the same product.[8][9] However, some databases have ambiguously associated it with "rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride," a chemically contradictory term since "(1R,3S)" defines a single enantiomer, not a racemic mixture.[5] It is most likely that CAS 222530-29-2 refers to the racemic cis-diastereomer, and its frequent co-listing with the enantiopure CAS number is for broader searchability by suppliers.

For researchers specifically requiring the enantiopure (1R,3S) isomer, it is crucial to source material based on CAS 180196-56-9 and to verify the stereochemical purity through analytical methods.

Comprehensive Synonym and Identifier Table

| Identifier Type | Value | Reference |

| Primary CAS Number | 180196-56-9 | [4][6][7] |

| Associated CAS Number | 222530-29-2 | [5][8][9] |

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [5] |

| SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--N.Cl | [5] |

| Common Synonyms | This compound | [5] |

| Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl | [5] | |

| Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride | [5] | |

| cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride | [5] | |

| Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3S)- | [5] |

Section 2: Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are critical for reaction monitoring, quality control, and structural confirmation.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | 2-8°C, under inert gas | [10] |

| Purity (Typical) | ≥97% | [4] |

Spectroscopic Data (Predicted and Reported)

While a comprehensive, publicly available dataset for this specific salt is limited, data for the parent carboxylic acid and related structures, combined with predictive models, provide a reliable characterization profile.

-

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

-

δ ~8.4 (br s, 3H, -NH₃⁺)

-

δ ~3.6 (s, 3H, -OCH₃)

-

δ ~3.4-3.5 (m, 1H, CH-NH₃⁺)

-

δ ~2.8-2.9 (m, 1H, CH-COOCH₃)

-

δ ~1.8-2.2 (m, 4H, cyclopentyl -CH₂-)

-

δ ~1.6-1.8 (m, 2H, cyclopentyl -CH₂-) (Note: Broad signal for amine protons is characteristic of the hydrochloride salt. Actual shifts may vary.)

-

-

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:

-

δ ~174.0 (C=O)

-

δ ~51.5 (-OCH₃)

-

δ ~48.0 (CH-NH₃⁺)

-

δ ~42.0 (CH-COOCH₃)

-

δ ~32.0 (cyclopentyl -CH₂-)

-

δ ~30.0 (cyclopentyl -CH₂-)

-

-

Infrared (IR) Spectroscopy:

-

Strong, broad absorption around 2900-3100 cm⁻¹ (N-H stretch of ammonium salt)

-

Strong absorption around 1730 cm⁻¹ (C=O stretch of the ester)

-

Bands in the 1400-1600 cm⁻¹ region (N-H bending)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ for the free base (C₇H₁₃NO₂) at m/z 144.09.

-

Section 3: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a non-trivial process that relies on principles of asymmetric synthesis or chiral resolution. A common and industrially scalable approach involves the enzymatic kinetic resolution of a racemic mixture.

Conceptual Synthetic Workflow

The overall strategy involves the synthesis of racemic cis-methyl 3-aminocyclopentanecarboxylate, followed by a highly selective enzymatic process to separate the desired enantiomer.

Figure 1: Conceptual workflow for the synthesis of the target compound via enzymatic resolution.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes a representative method for obtaining the (1R,3S)-enantiomer from a racemic mixture using lipase-catalyzed acylation.[11][12]

Materials:

-

Racemic cis-methyl 3-aminocyclopentanecarboxylate

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Aprotic solvent (e.g., tert-Butyl methyl ether (TBME), Tetrahydrofuran (THF))

-

Buffer solution (e.g., phosphate buffer, pH 7.0) for aqueous systems

-

HCl solution (e.g., 2M in diethyl ether or isopropanol)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic cis-methyl 3-aminocyclopentanecarboxylate (1.0 eq) in the chosen aprotic solvent (e.g., TBME, 10-20 volumes).

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Acylation: Add the acyl donor (1.0-1.5 eq). The choice of acyl donor can influence reaction rate and selectivity. Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.

-

Reaction Monitoring: Vigorously stir the suspension at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress by chiral HPLC (see Section 5) until approximately 50% conversion is reached. This is critical as over-reaction will decrease the enantiomeric excess of the desired unreacted ester.

-

Work-up: Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (1R,3S)-ester and the acylated (1S,3R)-amide ester. Separate these two compounds using silica gel column chromatography. The difference in polarity between the free amine and the amide allows for efficient separation.

-

Salt Formation: Dissolve the purified (1R,3S)-methyl 3-aminocyclopentanecarboxylate in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Section 4: Application in Drug Development - Synthesis of Carbocyclic Nucleoside Analogs

The primary value of this compound lies in its use as a chiral precursor for complex APIs, most notably carbocyclic nucleoside analogs.[13][14] These compounds are structurally similar to natural nucleosides but have the ribose sugar's furanose oxygen replaced by a methylene group, rendering them resistant to cleavage by phosphorylases and enhancing their metabolic stability.[14]

Role as a Precursor to Antiviral Agents

While direct synthesis pathways from this specific methyl ester are often proprietary, its corresponding carboxylic acid and other derivatives are well-documented intermediates in the synthesis of potent antiviral drugs. For instance, the core structure is integral to the synthesis of drugs that target viral polymerases and reverse transcriptases. The (1R,3S) stereochemistry is crucial for mimicking the natural D-ribose configuration and ensuring proper binding to the enzyme's active site.

A key conceptual application is its role as a precursor to intermediates used in the synthesis of drugs like Abacavir , an inhibitor of HIV reverse transcriptase. The synthesis of Abacavir requires a chiral cyclopentene backbone with specific stereochemistry, which can be derived from intermediates like our title compound.

Figure 2: Conceptual pathway from the title compound to a carbocyclic nucleoside analog.

Section 5: Analytical Methods for Stereochemical Purity

Ensuring the enantiomeric purity of this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol for Chiral HPLC Analysis

This protocol outlines a general method for separating the enantiomers of methyl 3-aminocyclopentanecarboxylate. Optimization will be required based on the specific column and system used.[15][16][17]

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective.

-

Recommended: CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase (Normal Phase Mode):

-

A mixture of a non-polar solvent and an alcohol, typically:

-

Hexane or Heptane

-

Isopropanol (IPA) or Ethanol

-

-

Starting Conditions: Hexane:Isopropanol (90:10, v/v)

-

Additive for Basic Analytes: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution at a low wavelength, typically 210-220 nm, as the compound lacks a strong chromophore.

-

Optimization: If separation is not optimal, adjust the ratio of hexane to isopropanol. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. The flow rate can also be lowered (e.g., to 0.5 mL/min) to increase the number of theoretical plates and improve separation.

Conclusion

This compound is a quintessential example of a chiral building block whose value is defined by its precise three-dimensional structure. A clear understanding of its nomenclature, particularly the distinction between its various CAS numbers, is fundamental for its correct sourcing and application. As a precursor to carbocyclic nucleoside analogs, it plays a critical role in the development of life-saving antiviral therapies. The synthetic and analytical protocols outlined in this guide provide researchers with the foundational knowledge to effectively utilize this compound, ensuring the stereochemical integrity required for the synthesis of complex, enantiomerically pure pharmaceutical agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | 180196-56-9 | FHA19656 [biosynth.com]

- 8. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 15. hplc.today [hplc.today]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Keystone of Modern Therapeutics: A Technical Guide to Chiral Aminocyclopentane Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral aminocyclopentane scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals, from potent antiviral agents to innovative treatments for central nervous system disorders. Its rigid, three-dimensional architecture provides an ideal framework for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, application, and strategic importance of chiral aminocyclopentane intermediates in modern drug discovery and development. We will explore the nuances of stereoselective synthetic strategies, including enzymatic resolutions, catalytic asymmetric hydrogenations, and organocatalytic approaches, offering detailed experimental insights and a comparative analysis of their industrial applicability. Furthermore, this guide will illuminate the role of the aminocyclopentane core in shaping the structure-activity relationships of notable pharmaceuticals and its growing significance as a modulator of challenging biological targets, such as protein-protein interactions.

The Strategic Advantage of the Chiral Aminocyclopentane Core

The cyclopentane ring, a five-membered carbocycle, offers a unique conformational landscape that is distinct from its acyclic or six-membered counterparts. When functionalized with a chiral amine, this scaffold becomes a powerful tool for medicinal chemists. The inherent rigidity of the cyclopentane ring reduces the entropic penalty upon binding to a biological target, while the stereochemically defined amino group serves as a versatile handle for introducing further molecular complexity and engaging in crucial hydrogen bonding interactions. This combination of features makes chiral aminocyclopentane intermediates highly sought-after building blocks in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

A significant driver for the widespread use of these intermediates is the high prevalence of chirality in drug molecules. The human body is a chiral environment, and as such, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the development of single-enantiomer drugs, making the efficient and scalable synthesis of enantiopure intermediates a critical aspect of pharmaceutical development.[1]

Pillars of Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure aminocyclopentanes is a testament to the advancements in asymmetric synthesis. The choice of synthetic strategy often depends on factors such as the desired stereochemistry, the substitution pattern on the cyclopentane ring, and the scalability of the process. This section will delve into the three primary strategies for accessing these valuable intermediates.

Enzymatic Resolution: Nature's Catalysts for Chiral Purity

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of aminocyclopentanols, which are versatile precursors to the desired amines. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic substrate, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipases, such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS), are frequently employed due to their broad substrate scope and high enantioselectivity under mild reaction conditions.[2][3] The choice of acylating agent and solvent is crucial for optimizing both the reaction rate and the enantiomeric excess (e.e.) of the desired product.[3]

Table 1: Comparative Data for Lipase-Catalyzed Resolution of Aminocyclopentanol Derivatives

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |

| cis-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 | [2] |

| trans-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | >99 | [4] |

| (±)-trans-2-Azidocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >98 (acetate) | >98 (alcohol) | [5] |

| (±)-cis-2-Azidocyclopentanol | Lipase PS | Vinyl acetate | Diethyl ether | ~50 | >98 (acetate) | >98 (alcohol) | [5] |

-

Reaction Setup: To a solution of racemic (±)-trans-2-azidocyclopentanol (1.0 equiv) in diethyl ether, add vinyl acetate (1.5-2.0 equiv).

-

Enzyme Addition: Add Pseudomonas cepacia lipase (lipase PS) to the reaction mixture. The amount of enzyme may need to be optimized for specific substrates.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

-

Workup and Separation: Upon reaching the desired conversion, filter off the enzyme. The reaction mixture, containing the acylated product and the unreacted alcohol, can be separated by column chromatography on silica gel.

-

Characterization: The enantiomeric excess of the separated products can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization with a chiral resolving agent.[5]

Caption: Workflow for Enzymatic Kinetic Resolution.

Catalytic Asymmetric Hydrogenation: An Atom-Economical Approach

Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines and imines represents one of the most direct and atom-economical methods for the synthesis of chiral amines.[6] Chiral rhodium and iridium complexes bearing chiral phosphine ligands have proven to be particularly effective for this transformation, often providing high enantioselectivities and turnover numbers.[7][8][9]

The success of this method hinges on the rational design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate. The choice of solvent and the presence of additives can also significantly influence the outcome of the reaction.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | e.e. (%) | Reference |

| (Z)-N-Acetyl-α-phenylenamide | [Rh((S,S)-Et-DuPhos)(COD)]BF₄ | Methanol | 3 | >99 | [7] |

| (Z)-N-Acetyl-α-(p-methoxyphenyl)enamide | [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | Methanol | 3 | 99 | [7] |

| (Z)-N-Acetyl-α-(2-naphthyl)enamide | [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | Methanol | 3 | 99 | [7] |

-

Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by mixing the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral ligand (e.g., (R,R)-t-Bu-BisP*) in a 1:1.1 molar ratio in an anhydrous solvent (e.g., trifluoroethanol) at room temperature for 30 minutes.[7]

-

Reaction Setup: The enamine substrate is dissolved in an anhydrous solvent in a high-pressure autoclave. An aliquot of the catalyst solution is then added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for a set period (e.g., 20 hours).[7]

-

Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.[7]

Caption: Asymmetric Hydrogenation Workflow.

Organocatalytic Asymmetric Synthesis: The Rise of Small Molecule Catalysts

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze stereoselective transformations. For the synthesis of chiral aminocyclopentanes, the asymmetric Michael addition reaction is a particularly valuable tool.[10] Proline and its derivatives are often employed as catalysts, proceeding through an enamine intermediate to achieve high levels of stereocontrol.[3][10]

The mechanism of proline-catalyzed Michael additions involves the formation of a chiral enamine between the ketone donor and the catalyst. This enamine then attacks the Michael acceptor from a specific face, directed by the stereochemistry of the catalyst. The resulting iminium ion is then hydrolyzed to regenerate the catalyst and furnish the chiral product.[11]

Table 3: Organocatalytic Asymmetric Michael Addition of Cycloketones to Nitroalkenes

| Ketone | Nitroalkene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | e.e. of syn-isomer (%) | Reference |

| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 99 | 9:1 | 99 | [10] |

| Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 88 | 9:1 | 98 | [10] |

| Acetone | trans-β-Nitrostyrene | (S)-Proline | DMSO | 95 | - | 93 | [3] |

-

Reaction Setup: In a reaction vessel, dissolve the thiourea catalyst (e.g., (R,R)-DPEN-thiourea, 0.020 mmol) and an additive (e.g., 4-nitrophenol, 5 mol%) in the solvent (e.g., water, 1.0 mL) at room temperature.[10]

-

Addition of Reactants: Add trans-β-nitrostyrene (0.20 mmol) followed by cyclohexanone (2.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for the required time (e.g., 5 hours).[10]

-

Workup and Purification: After the reaction is complete, extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

-

Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.[10]

Caption: Mechanism of Proline-Catalyzed Michael Addition.

The Aminocyclopentane Scaffold in Action: From Antivirals to CNS Therapeutics

The versatility of chiral aminocyclopentane intermediates is showcased by their incorporation into a wide range of clinically successful and investigational drugs. This section will highlight key examples, demonstrating the critical role of this scaffold in achieving therapeutic efficacy.

Carbocyclic Nucleoside Analogues: Cornerstones of Antiviral Therapy

Perhaps the most well-known application of chiral aminocyclopentanes is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, imparting greater metabolic stability. The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for mimicking the natural nucleoside and ensuring proper interaction with viral enzymes.

Abacavir , a cornerstone of HIV therapy, is a prime example. Its synthesis relies on a chiral aminocyclopentene intermediate, where the specific stereochemistry is essential for its potent inhibition of HIV reverse transcriptase.[12]

Beyond Nucleosides: A Scaffold for Diverse Therapeutic Targets

The utility of the chiral aminocyclopentane core extends far beyond antiviral applications. Its rigid nature makes it an excellent scaffold for presenting functional groups in a precise three-dimensional arrangement, enabling the targeting of a variety of receptors and enzymes.

-

CNS Disorders: The constrained conformation of the aminocyclopentane ring can be advantageous in designing ligands for G protein-coupled receptors (GPCRs) and ion channels in the central nervous system. By locking the molecule in a bioactive conformation, it is possible to achieve higher potency and selectivity.[13][14]

-

Protease Inhibitors: In the design of protease inhibitors, the aminocyclopentane scaffold can serve as a rigid core to which peptidomimetic side chains are attached. This pre-organization of the molecule can lead to enhanced binding affinity for the enzyme's active site.[11][15]

-

Protein-Protein Interaction (PPI) Modulators: The modulation of PPIs is a challenging but increasingly important area of drug discovery. The rigid aminocyclopentane scaffold can be used to construct molecules that mimic the secondary structure of peptides, such as β-turns, which are often involved in PPIs. This can lead to the development of small molecule modulators of these challenging targets.[16]

Industrial Scale-Up and Process Development: From Bench to Market